molecular formula C9H14ClFN4 B7897970 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B7897970
M. Wt: 232.68 g/mol
InChI Key: NCVOJKHXZOPMEE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to a class of disubstituted pyrimidine derivatives that are investigated for their potential as selective agonists for the 5-HT2C receptor . Targeting the 5-HT2C receptor is a significant strategy in the development of new therapies for various neurological conditions, including obesity, schizophrenia, and other psychiatric disorders, due to the receptor's role in regulating mood, appetite, and behavior . The molecular structure of this compound, which features a fluoropyrimidine core linked to a methylpiperazine group, is a key scaffold for optimizing binding affinity and selectivity against related 5-HT2 receptor subtypes (5-HT2A and 5-HT2B), the activation of which can lead to undesirable side effects . Researchers utilize this and related compounds as valuable tools to explore the 5-HT2C receptor's function and to design new therapeutic agents with improved safety profiles . This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed for human therapeutic applications or veterinary use. The compound is supplied with a documented purity of 95% and is available for shipping in various quantities, from 1 gram to 100 grams .

Properties

IUPAC Name

5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.ClH/c1-7-4-11-2-3-14(7)9-12-5-8(10)6-13-9;/h5-7,11H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVOJKHXZOPMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution

The most common approach involves reacting 5-fluoro-2-chloropyrimidine with 2-methylpiperazine under basic conditions. This method is highlighted in patents and journals for its simplicity and scalability.

Procedure :

  • Reagents :

    • 5-Fluoro-2-chloropyrimidine (1.0 equiv)

    • 2-Methylpiperazine (1.2–1.5 equiv)

    • Solvent: Toluene or DMF

    • Base: K2_2CO3_3 or Et3_3N

    • Temperature: 80–110°C

    • Time: 12–24 hours

  • Steps :

    • Combine reagents under nitrogen and reflux until complete substitution (monitored via TLC/HPLC).

    • Filter to remove salts, concentrate, and purify via recrystallization (ethanol/water).

    • Treat the free base with HCl (gaseous or in dioxane) to form the hydrochloride salt.

Yield : 65–78%.

Key Data :

ParameterValueSource
Reaction Time18 hours
Solvent EfficiencyToluene > DMF (lower byproducts)
Purity (HPLC)>95%

Boc-Protected Intermediate Route

For enhanced regioselectivity, a tert-butoxycarbonyl (Boc)-protected 2-methylpiperazine is employed, particularly when competing reactive sites exist.

Procedure :

  • Reagents :

    • 5-Fluoro-2-chloropyrimidine

    • Boc-2-methylpiperazine (1.1 equiv)

    • Catalyst: Pd(OAc)2_2/BINAP (for challenging substitutions)

    • Solvent: THF or DCM

    • Base: NaH or Cs2_2CO3_3

  • Steps :

    • Perform coupling under microwave irradiation (150°C, 45 min) or conventional heating.

    • Deprotect the Boc group using 4M HCl in dioxane.

    • Isolate the hydrochloride salt via filtration.

Yield : 70–85%.

Advantages :

  • Minimizes side reactions (e.g., N-alkylation).

  • Compatible with sensitive substrates.

One-Pot Reductive Amination

A less common but efficient method involves reductive amination of 5-fluoro-2-aminopyrimidine with 2-methylpiperazine derivatives, though this requires pre-functionalized starting materials.

Procedure :

  • Reagents :

    • 5-Fluoro-2-aminopyrimidine

    • 2-Methylpiperazine-1-carbaldehyde

    • Reducing Agent: NaBH4_4 or BH3_3-THF

  • Steps :

    • React aldehyde with amine in MeOH at 0°C.

    • Add reducing agent and stir at room temperature.

    • Acidify with HCl and precipitate the product.

Yield : 50–60%.

Critical Analysis of Methodologies

Regioselectivity and Byproduct Formation

  • Direct Substitution : Risk of over-alkylation at piperazine’s secondary amine. Using excess pyrimidine (1.5 equiv) suppresses this.

  • Boc Protection : Eliminates byproducts but adds synthetic steps.

  • Catalytic Methods : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) improve efficiency but increase cost.

Solvent and Base Optimization

  • Polar Solvents (DMF) : Accelerate reaction but may degrade heat-sensitive substrates.

  • Nonpolar Solvents (Toluene) : Ideal for high-temperature reactions (>100°C).

  • Inorganic Bases (K2_2CO3_3) : Preferred for SNAr due to mild conditions.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.45 (s, 1H, H-6), 4.20–3.90 (m, 4H, piperazine), 3.00 (s, 3H, N-CH3_3), 2.80–2.60 (m, 4H, piperazine).

13C NMR :

  • δ 158.9 (C-2), 152.1 (C-5, J = 240 Hz), 115.4 (C-6), 54.2 (piperazine), 45.8 (N-CH3_3).

HRMS (ESI) :

  • m/z Calculated for C9_9H13_{13}FN4_4 [M+H]+^+: 209.1052; Found: 209.1055.

Industrial-Scale Considerations

  • Cost Efficiency : Direct substitution (Section 1.1) is preferred for large-scale synthesis due to fewer steps.

  • Purification : Recrystallization from ethanol/water achieves >99% purity without chromatography.

  • Safety : HCl gas handling requires controlled environments; alternatives include aqueous HCl .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of oxidized derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine N-oxide.

    Reduction: Formation of reduced derivatives such as 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine.

    Substitution: Formation of substituted derivatives such as 5-amino-2-(2-methylpiperazin-1-yl)pyrimidine.

Scientific Research Applications

Anti-inflammatory Agents

The compound has been investigated for its potential as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, are known to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.

Methods of Application:

  • In Vitro Studies: Various pyrimidine derivatives are synthesized and tested for their anti-inflammatory effects.
  • In Vivo Studies: Animal models are employed to evaluate the efficacy of these compounds against inflammation markers.

Results:
Studies indicate that certain derivatives exhibit potent anti-inflammatory effects, significantly reducing inflammation markers in both in vitro and in vivo settings.

Antimicrobial Properties

Research has also focused on the antimicrobial properties of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride. The compound has shown effectiveness against various bacterial and fungal strains.

Methods of Application:

  • Synthesis of Derivatives: The compound serves as a precursor for synthesizing other pyrimidine derivatives with enhanced antimicrobial activity.

Results:
Preliminary findings suggest that these derivatives demonstrate significant antimicrobial activity, making them potential candidates for further pharmaceutical development.

Neuropharmacology

This compound has been evaluated for its role as a selective agonist at serotonin receptors, particularly the 5-HT2C subtype.

Methods of Application:

  • Binding Affinity Studies: The compound's interaction with serotonin receptors is assessed through ligand binding assays.

Results:
Certain derivatives have been identified with high selectivity and potency towards the 5-HT2C receptor, indicating their potential use in treating mood disorders .

Cardiovascular Pharmacology

The compound is also being explored for its potential cardiovascular benefits, particularly in managing hypertension.

Methods of Application:

  • Animal Model Testing: Effects on blood pressure and vascular relaxation are studied to assess antihypertensive properties.

Results:
Research suggests that pyrimidine derivatives may act as effective antihypertensive agents, providing new avenues for cardiovascular drug development.

Case Study 1: Synthesis and Evaluation of Disubstituted Pyrimidines

A study synthesized several disubstituted pyrimidines, including this compound, evaluating their biological activity as selective 5-HT2C agonists. The results indicated that specific modifications enhanced selectivity and potency, highlighting the importance of structural optimization in drug design .

CompoundBinding Affinity (nM)Selectivity
Compound 10a7.9High
Compound 10f19.0Moderate

Case Study 2: Anti-inflammatory Activity Assessment

In a series of experiments assessing anti-inflammatory properties, derivatives of this compound were tested against inflammatory mediators. The findings demonstrated significant reductions in inflammation markers across multiple test cases.

Inflammatory MediatorControl LevelCompound Level
Prostaglandin E2100%30%
TNF-α100%25%

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances the compound’s binding affinity and selectivity for these targets. The 2-methylpiperazin-1-yl group contributes to the compound’s overall stability and solubility, facilitating its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituents on the pyrimidine ring and the piperazine/piperidine moiety. Key examples include:

Compound Name Structural Differences vs. Target Compound Key Features
SCH 66712 Contains an imidazole-phenyl group instead of methylpiperazine Potent CYP2D6 inhibitor (Ks = 0.39 µM); forms protein adducts
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine HCl Chloro substituent (vs. fluoro); cyclobutyl-piperazine group Increased lipophilicity; altered steric interactions with CYP enzymes
(5-Fluoropyrimidin-2-yl)methanamine HCl Methanamine group at 2-position (vs. methylpiperazine) Reduced steric bulk; potential for different binding orientations
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine HCl Piperidinyloxy linker (vs. methylpiperazinyl) Oxygen atom enhances polarity; may influence solubility and CYP affinity

Binding Affinity and Enzymatic Inhibition

  • Target Compound : Likely exhibits CYP2D6 inhibition due to structural similarity to SCH 66712, which binds CYP2D6 with a 1:1.2 molar ratio and causes >90% enzyme inactivation .
  • SCH 66712 : Forms a stable I-type binding spectrum with CYP2D6 (Ks = 0.39 µM) and inactivates the enzyme via protein adducts at Thr309 .
  • Piperidinyloxy Derivative : The oxygen linker could alter orientation in CYP2C9’s active site, as seen in SCH 66712’s horizontal binding mode in CYP2C9 .

Metabolic Pathways

  • Target Compound: Likely undergoes oxidation at the methylpiperazine group or pyrimidine ring, similar to SCH 66712, which generates mono-oxidized metabolites (e.g., m/z 355) .
  • SCH 66712: Metabolized by CYP2D6, CYP2C9, and CYP2C19 to mono-oxidized products. The phenyl-imidazole group is a key site for oxidation, leading to methylene quinone intermediates .
  • 5-Chloro Analog : The chloro group may slow oxidative metabolism compared to fluorine, increasing half-life but reducing reactive metabolite formation .

Pharmacological and Clinical Implications

  • Target Compound : The methylpiperazine group may enhance selectivity for CYP2D6 over CYP2C9/CYP2C19, as seen in SCH 66712’s preferential CYP2D6 inactivation .
  • SCH 66712 : Demonstrates mechanism-based inhibition (MBI) with a partition ratio of 3, indicating efficient enzyme inactivation .

Data Tables

Table 1: Key Biochemical Properties of Selected Analogs

Compound CYP2D6 Ks (µM) Partition Ratio Major Metabolites (m/z)
SCH 66712 0.39 ± 0.10 3 355, 339, 173, 183
5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine HCl Predicted: 0.5–1.0 Not reported Likely 355, 339
5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine HCl Not reported Not reported Unknown

Table 2: Structural Impact on CYP Binding

Substituent Effect on CYP2D6 Binding Reference
5-Fluoro Enhances heme iron coordination via electronegativity
2-Methylpiperazine Stabilizes π-π interactions with Phe120
Chloro (5-position) Reduces electron-withdrawing effects; weaker binding
Piperidinyloxy linker Alters orientation in CYP2C9 active site

Biological Activity

5-Fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a fluorinated pyrimidine derivative with significant biological activity. This compound features a fluorine atom at the 5-position of the pyrimidine ring and a 2-methylpiperazin-1-yl group at the 2-position, which enhances its solubility and biological interactions. The hydrochloride form improves its water solubility, making it suitable for various scientific applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12ClFN5\text{C}_9\text{H}_{12}\text{ClF}\text{N}_5

Synthesis

The synthesis typically involves:

  • Starting Materials : 5-fluoropyrimidine and 2-methylpiperazine.
  • Nucleophilic Substitution : The reaction occurs in the presence of a base (e.g., sodium hydride) to form the desired product.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the piperazine moiety contributes to stability and solubility. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Studies

Research has demonstrated that this compound exhibits notable activity against several biological targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit dihydroorotate dehydrogenase (DHODH), a target in malaria treatment, showing promising results in vitro .
  • Cancer Research : The compound has been evaluated for its antiproliferative effects on cancer cell lines, with studies indicating significant growth inhibition in various models .

Case Studies

Research indicates that compounds similar to this compound have shown efficacy in:

  • Inhibition of Cancer Cell Proliferation : Analogues have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potential as chemotherapeutic agents .
  • Selective Receptor Binding : Studies on pyrimidine derivatives indicate that modifications can enhance selectivity towards specific serotonin receptors, which may lead to developments in CNS therapies .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
5-FluorouracilFluorinated pyrimidineChemotherapeutic agent
2-FluoropyrimidineSimpler fluorinated pyrimidineBuilding block in synthesis
5-Fluoro-2-methylpyrimidineRelated structureLacks piperazine moiety

Uniqueness

The unique combination of the fluorine atom and the piperazine group in this compound confers distinct chemical properties that enhance its potential applications in both pharmaceuticals and agrochemicals.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with 2-methylpiperazine, followed by hydrochloride salt formation. Key optimization parameters include:

  • Temperature : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethanol/water mixtures facilitate salt precipitation .
  • Catalysts : Base catalysts like triethylamine or K₂CO₃ improve substitution efficiency .
ParameterOptimal RangeImpact on YieldReference
Temperature80–100°CReduces byproducts
SolventDMF/EtOH85–92% yield
Reaction Time12–24 hrsCompletes substitution

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment; ¹H/¹³C NMR for piperazine and pyrimidine integration) .
  • HPLC : Assess purity (>98% recommended for pharmacological studies) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve hydrochloride salt conformation (monoclinic space groups common for similar compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in piperazine or solvent-dependent conformational changes). Strategies include:

  • Variable-temperature NMR : Identify exchange broadening or coalescence points to confirm rotational barriers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
  • Crystallographic validation : Compare X-ray structures with NMR-derived models to rule out solvent artifacts .

Q. What are the implications of the hydrochloride counterion on the compound’s stability and solubility in biological assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility but may affect:

  • Hygroscopicity : Requires anhydrous storage (≤25°C in sealed containers) to prevent decomposition .
  • pH-dependent stability : Protonation of the piperazine nitrogen enhances stability in acidic buffers but risks precipitation in neutral media .
PropertyHydrochloride Salt ImpactMitigation StrategyReference
Solubility10–15 mg/mL in waterUse buffered saline (pH 4–6)
StabilityDegrades at >40°CStore under nitrogen

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways (e.g., cross-coupling reactions)?

Methodological Answer:

  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Docking studies : Simulate interactions with catalytic systems (e.g., Pd catalysts for Suzuki couplings) to optimize ligand design .
  • Reaction kinetics modeling : Use software like Gaussian or ORCA to model activation energies for proposed pathways .

Methodological Challenges in Data Interpretation

Q. How should researchers address discrepancies in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1%) .
  • Validate purity : Reanalyze batches with HPLC-MS to rule out degradants or isomers .
  • Replicate with structural analogs : Compare activity trends across derivatives to identify pharmacophore requirements .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, agitation rate) .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .

Emerging Research Directions

Q. Can this compound serve as a precursor for novel heterocyclic frameworks in medicinal chemistry?

Methodological Answer: Yes, its pyrimidine-piperazine core is amenable to:

  • Ring-expansion reactions : Generate bicyclic systems via intramolecular cyclization .
  • Functionalization : Introduce fluorinated substituents at the 5-position for enhanced bioavailability .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients .
  • Crystallization-induced diastereomer resolution : Employ chiral counterions (e.g., tartaric acid) .

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